3-(3-Fluoro-4-hydroxyphenyl)benzoic acid, 95%
Übersicht
Beschreibung
3-(3-Fluoro-4-hydroxyphenyl)benzoic acid, or 3-FHPBA, is an organic compound that has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceutical research. It has a unique structure, with a fluorine atom bound to a hydroxyphenyl group, and a benzoic acid moiety. This compound has been found to have various biochemical and physiological effects, and can be used in laboratory experiments to study the effects of various drugs on cells.
Wissenschaftliche Forschungsanwendungen
3-FHPBA has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmaceutical research. It has been found to have various biochemical and physiological effects, and can be used in laboratory experiments to study the effects of various drugs on cells. For example, 3-FHPBA has been used in studies to investigate the effects of certain drugs on the activity of certain enzymes, such as cytochrome P450, and the activity of certain transporters, such as P-glycoprotein. Additionally, 3-FHPBA has been used in studies to investigate the effects of certain drugs on the expression of certain genes, such as those involved in apoptosis.
Wirkmechanismus
The exact mechanism of action of 3-FHPBA is not yet fully understood. However, it is believed that 3-FHPBA binds to certain receptors in the cell membrane, such as the cytochrome P450 and P-glycoprotein transporters. This binding leads to a change in the activity of the receptors, which in turn leads to changes in the activity of the enzymes and transporters. Additionally, 3-FHPBA is believed to interact with certain genes, such as those involved in apoptosis, leading to changes in gene expression.
Biochemical and Physiological Effects
3-FHPBA has been found to have various biochemical and physiological effects. For example, 3-FHPBA has been found to inhibit the activity of certain enzymes, such as cytochrome P450. Additionally, 3-FHPBA has been found to inhibit the activity of certain transporters, such as P-glycoprotein. Furthermore, 3-FHPBA has been found to interact with certain genes, such as those involved in apoptosis, leading to changes in gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-FHPBA in laboratory experiments has several advantages. For example, 3-FHPBA is relatively stable and can be stored for long periods of time without significant degradation. Additionally, 3-FHPBA is relatively non-toxic and can be used in experiments involving living organisms. However, 3-FHPBA also has certain limitations. For example, 3-FHPBA is relatively expensive and can be difficult to obtain in large quantities. Additionally, 3-FHPBA is not as potent as some other compounds and may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several potential future directions for the use of 3-FHPBA in scientific research. For example, 3-FHPBA could be used to investigate the effects of certain drugs on the activity of certain enzymes and transporters. Additionally, 3-FHPBA could be used to investigate the effects of certain drugs on the expression of certain genes. Furthermore, 3-FHPBA could be used to investigate the effects of certain drugs on the activity of certain receptors. Finally, 3-FHPBA could be used to investigate the effects of certain drugs on the metabolism and excretion of certain compounds.
Synthesemethoden
3-FHPBA can be synthesized through several methods. One of the most common methods is the reaction of 3-fluoro-4-hydroxybenzaldehyde and benzoyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 3-FHPBA as the main product, along with other by-products. Other methods of synthesis include the reaction of 3-fluoro-4-hydroxybenzaldehyde with acetic anhydride in the presence of a base, or the reaction of 3-fluoro-4-hydroxybenzaldehyde with trifluoroacetic anhydride in the presence of a base.
Eigenschaften
IUPAC Name |
3-(3-fluoro-4-hydroxyphenyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-11-7-9(4-5-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7,15H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHDFQBYJCPYFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683270 | |
Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-46-9 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-fluoro-4′-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261997-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.